Ergoline, 2-bromo-8-(1H-imidazolin-1-ylmethyl)-6-methyl-, (8-beta)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ergoline, 2-bromo-8-(1H-imidazolin-1-ylmethyl)-6-methyl-, (8-beta)- is a synthetic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse pharmacological activities, including their use in treating migraines, Parkinson’s disease, and as vasoconstrictors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ergoline derivatives typically involves multi-step organic synthesis. The specific synthetic route for this compound would likely involve:
Starting Material: An appropriate ergoline precursor.
Bromination: Introduction of the bromine atom at the 2-position.
Imidazoline Introduction: Formation of the imidazoline ring and its attachment to the ergoline structure.
Methylation: Introduction of the methyl group at the 6-position.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the imidazoline ring.
Reduction: Reduction reactions could potentially modify the bromine atom or other functional groups.
Substitution: The bromine atom at the 2-position may be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various amines, thiols, or other nucleophilic species.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group at the 2-position.
Scientific Research Applications
Ergoline derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their interactions with various biological targets.
Medicine: Investigated for their potential therapeutic effects, particularly in neurology and cardiovascular medicine.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action for ergoline derivatives often involves interaction with neurotransmitter receptors, such as dopamine and serotonin receptors. This interaction can modulate various physiological processes, including vasoconstriction, neurotransmission, and hormonal regulation.
Comparison with Similar Compounds
Similar Compounds
Ergotamine: Another ergoline derivative used to treat migraines.
Bromocriptine: Used in the treatment of Parkinson’s disease and hyperprolactinemia.
Lysergic Acid Diethylamide (LSD): A well-known psychedelic compound.
Uniqueness
The unique structural features of “Ergoline, 2-bromo-8-(1H-imidazolin-1-ylmethyl)-6-methyl-, (8-beta)-” may confer specific pharmacological properties that differentiate it from other ergoline derivatives. These could include differences in receptor affinity, metabolic stability, or therapeutic efficacy.
Properties
CAS No. |
160730-55-2 |
---|---|
Molecular Formula |
C19H21BrN4 |
Molecular Weight |
385.3 g/mol |
IUPAC Name |
(6aR,9R)-5-bromo-9-(imidazol-1-ylmethyl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C19H21BrN4/c1-23-9-12(10-24-6-5-21-11-24)7-14-13-3-2-4-16-18(13)15(8-17(14)23)19(20)22-16/h2-6,11-12,14,17,22H,7-10H2,1H3/t12-,14?,17-/m1/s1 |
InChI Key |
NYGLOGCAOZGGCH-ZYFOBHMOSA-N |
Isomeric SMILES |
CN1C[C@@H](CC2[C@H]1CC3=C(NC4=CC=CC2=C34)Br)CN5C=CN=C5 |
Canonical SMILES |
CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Br)CN5C=CN=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.